Product packaging for 1,1-Diethoxy-2-isocyanatoethane(Cat. No.:)

1,1-Diethoxy-2-isocyanatoethane

Cat. No.: B12313945
M. Wt: 159.18 g/mol
InChI Key: RCSHCHZJZUXQGW-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-isocyanatoethane (CAS 28558-91-0) is a specialized chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This reagent features both an isocyanate group (-N=C=O) and an acetal moiety, making it a valuable bifunctional building block in organic synthesis and chemical research. The isocyanate group is highly reactive towards nucleophiles, such as alcohols and amines, enabling its use in the formation of urethane, urea, and other heterocyclic structures . The acetal group can serve as a protected aldehyde, which can be deprotected under mild acidic conditions to generate an aldehyde functionality in situ, offering a handle for further chemical transformations. This unique combination of functional groups makes this compound a versatile intermediate for constructing more complex molecules, potentially for applications in medicinal chemistry and materials science. It is supplied as a cold-chain product to ensure stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B12313945 1,1-Diethoxy-2-isocyanatoethane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

1,1-diethoxy-2-isocyanatoethane

InChI

InChI=1S/C7H13NO3/c1-3-10-7(11-4-2)5-8-6-9/h7H,3-5H2,1-2H3

InChI Key

RCSHCHZJZUXQGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN=C=O)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1 Diethoxy 2 Isocyanatoethane

Dehydration Protocols for N-(2,2-Diethoxy)ethyl Formamide (B127407) Precursors

The primary route to isocyanates often involves the dehydration of the corresponding N-substituted formamides. In the case of 1,1-diethoxy-2-isocyanatoethane (B6264118), the precursor is N-(2,2-diethoxy)ethyl formamide. The direct conversion of this formamide to the isocyanate is a topic of significant interest, though much of the established literature focuses on the synthesis of the analogous isocyanide, 1,1-diethoxy-2-isocyanoethane.

Optimization of Reagent Systems and Reaction Conditions

The dehydration of N-(2,2-diethoxy)ethyl formamide to its corresponding isocyanide is a well-documented process, providing a potential two-step route to the target isocyanate. A common and effective reagent system for this transformation involves a combination of triphenylphosphine (B44618) (PPh₃), carbon tetrachloride (CCl₄), and triethylamine (B128534) (NEt₃) in a solvent such as dichloromethane (B109758). This method is known for its smooth dehydration and straightforward workup. nih.gov

Another widely used dehydrating agent for formamides is phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. nih.gov This approach can be highly efficient, with some protocols achieving high yields in very short reaction times, even under solvent-free conditions. nih.gov The optimization of these conditions for the specific synthesis of 1,1-diethoxy-2-isocyanoethane would be a critical first step towards its subsequent oxidation to the isocyanate.

Recent research has also explored more sustainable dehydrating agents. For instance, p-toluenesulfonyl chloride (p-TsCl) has been identified as a less toxic and more environmentally friendly alternative to phosgene (B1210022) derivatives and even POCl₃ for the synthesis of aliphatic isocyanides. rsc.org

The table below summarizes various reagent systems that have been investigated for the dehydration of N-substituted formamides, which could be adapted for the synthesis of the 1,1-diethoxy-2-isocyanoethane intermediate.

Dehydrating Reagent SystemBaseSolventTypical Reaction TimeReported Yields (for isocyanides)
Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄)Triethylamine (NEt₃)Dichloromethane1-3 hoursHigh
Phosphorus Oxychloride (POCl₃)Triethylamine (NEt₃)Triethylamine (solvent-free) or Dichloromethane< 5 minutes to 1 hourHigh to excellent nih.gov
p-Toluenesulfonyl Chloride (p-TsCl)PyridineNot specified2 hoursHigh
Triphenylphosphine (PPh₃) / Iodine (I₂)PyridineDichloromethane1 hourUp to 90%

Mechanistic Analysis of Phosphine-Based Dehydration Pathways

The mechanism of formamide dehydration using phosphine-based reagents, such as the triphenylphosphine/carbon tetrachloride system, is a well-studied process for isocyanide formation. The reaction is believed to proceed through several key steps. Initially, triphenylphosphine reacts with carbon tetrachloride to form a phosphonium (B103445) salt intermediate. This intermediate then activates the formamide oxygen, making it a good leaving group. A base, typically triethylamine, facilitates the elimination of water, leading to the formation of the isocyanide.

While this mechanism is established for isocyanide synthesis, its direct application or modification for the one-step synthesis of isocyanates from formamides is not as clear-cut. The direct conversion of formamides to isocyanates typically involves a dehydrogenation process rather than dehydration. However, understanding the phosphine-based dehydration mechanism is crucial for developing a potential two-step synthesis of this compound, where the first step is the formation of the isocyanide.

Exploration of Alternative Synthetic Routes to this compound

Given the challenges in the direct conversion of N-(2,2-diethoxy)ethyl formamide to the corresponding isocyanate, alternative synthetic strategies are being actively explored.

One promising approach is the catalytic oxidation of the corresponding isocyanide . Once 1,1-diethoxy-2-isocyanoethane is synthesized via the dehydration of the formamide, it can potentially be oxidized to the target isocyanate. Various oxidizing agents have been studied for the conversion of isocyanides to isocyanates, including ozone and catalytic systems. For instance, ozone has been shown to be a powerful oxidant for various organic transformations. researchgate.net The development of a selective and high-yielding oxidation protocol for 1,1-diethoxy-2-isocyanoethane would complete a viable two-step synthesis from the readily available formamide.

Another innovative route involves the use of formamides as isocyanate surrogates through catalytic dehydrogenative coupling reactions. nih.govorganic-chemistry.orgacs.org This method utilizes a ruthenium-based pincer complex catalyst to facilitate the dehydrogenation of the formamide, generating an isocyanate intermediate in situ. nih.govorganic-chemistry.orgacs.org This intermediate can then be trapped by a suitable nucleophile. While this approach is highly atom-efficient and avoids the direct handling of toxic isocyanates, its application to the specific synthesis of this compound would require further investigation and optimization.

A patent describes the conversion of formamides to isocyanates using a dehydrogenation catalyst such as palladium black at elevated temperatures. google.com This process, however, can lead to the formation of byproducts like ureas. google.com

Comparative Studies of Synthetic Efficiency and Selectivity

The table below provides a hypothetical comparison of potential routes, highlighting key parameters for evaluation.

Synthetic RouteKey ReagentsNumber of StepsPotential AdvantagesPotential Challenges
Dehydration followed by OxidationPPh₃/CCl₄/NEt₃ then Oxidant (e.g., O₃)2Established dehydration methodsOxidation step requires optimization for selectivity and yield
Catalytic DehydrogenationRuthenium Pincer Complex1High atom economy, avoids isocyanate isolationCatalyst cost and sensitivity, potential for side reactions
Catalytic DehydrogenationPalladium on Carbon1Potentially simpler catalyst systemLower selectivity, formation of ureas

The selectivity of each method is a critical factor. In the dehydration step, over-reaction or side reactions must be minimized. In a potential oxidation step, the reaction must be selective for the isocyanide group without affecting the acetal (B89532) functionality. For catalytic dehydrogenation methods, selectivity towards the desired isocyanate over the formation of ureas or other byproducts is the primary challenge. google.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of isocyanates is a growing area of focus, driven by the desire to reduce environmental impact and improve safety. patsnap.comrsc.org

Atom Economy: The concept of atom economy is crucial in evaluating the "greenness" of a synthetic route. Catalytic dehydrogenation methods, where the only byproduct is hydrogen, offer a significant advantage in terms of atom economy compared to stoichiometric dehydration methods that generate significant waste. nih.govorganic-chemistry.org

Use of Greener Solvents: The choice of solvent has a major impact on the environmental footprint of a process. Research is ongoing to replace hazardous solvents like dichloromethane and carbon tetrachloride with more benign alternatives. patsnap.com Solvent-free reaction conditions, as demonstrated in some POCl₃-based isocyanide syntheses, are an ideal scenario from a green chemistry perspective. nih.gov

Use of Less Hazardous Reagents: The use of toxic reagents like phosgene and its derivatives in traditional isocyanate synthesis is a major safety and environmental concern. rsc.org The exploration of alternative, less hazardous reagents like p-TsCl for dehydration is a step in the right direction. rsc.org Similarly, developing catalytic oxidation methods that avoid the use of highly reactive and potentially hazardous oxidants is a key goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce the energy consumption of a process. The development of highly active catalysts that can operate under mild conditions is a central theme in green chemistry research.

By focusing on these principles, the development of a truly sustainable and efficient synthesis of this compound can be achieved.

Mechanistic Investigations of 1,1 Diethoxy 2 Isocyanatoethane Reactivity

Electrophilic Reactivity of the Isocyanate Moiety in 1,1-Diethoxy-2-isocyanatoethane (B6264118)

The isocyanate group (–N=C=O) is a potent electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in organic synthesis, particularly in the formation of ureas, urethanes (carbamates), and other nitrogen-containing compounds.

Nucleophilic Addition Reactions (e.g., with Amines, Alcohols, Hydrazines, Carbamates)

The carbon atom of the isocyanate group is highly electron-deficient and readily undergoes nucleophilic addition. This fundamental reaction pathway is anticipated to be a primary mode of reactivity for this compound.

Reaction with Amines: Primary and secondary amines are expected to react readily with the isocyanate to form the corresponding substituted ureas.

Reaction with Alcohols: In the presence of a suitable catalyst or under thermal conditions, alcohols will add to the isocyanate to yield carbamates (urethanes).

Reaction with Hydrazines: Hydrazines would react to form semicarbazides.

Reaction with Carbamates: Further reaction with a carbamate (B1207046) could lead to the formation of allophanates, particularly at elevated temperatures.

The general mechanism for these reactions involves the attack of the nucleophile's lone pair of electrons on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

NucleophileExpected Product
Primary Amine (R-NH₂)N-alkyl-N'-(2,2-diethoxyethyl)urea
Alcohol (R-OH)Alkyl N-(2,2-diethoxyethyl)carbamate
Hydrazine (H₂N-NH₂)1-(2,2-diethoxyethyl)semicarbazide
Carbamate (R-OCONH₂)Allophanate derivative

Cycloaddition Chemistry of the Isocyanate Group

Isocyanates are known to participate in cycloaddition reactions. For instance, they can undergo [2+2] cycloaddition with electron-rich alkenes or imines. While there is no specific data for this compound, it is plausible that this compound could engage in similar transformations, leading to the formation of four-membered heterocyclic rings. The mechanical force could also potentially induce a retro [2+2] cycloaddition if the isocyanate were part of a larger strained ring system. rsc.org

Chemical Transformations of the Acetal (B89532) Functional Group

The acetal group, in this case, a diethyl acetal, is generally stable under neutral and basic conditions, making it an effective protecting group for aldehydes. However, it is sensitive to acidic conditions, which can lead to its cleavage.

Mechanistic Pathways of Selective Acetal Cleavage and Derivatization

The primary transformation of the acetal group involves its hydrolysis back to the corresponding aldehyde. This reaction is typically catalyzed by an acid and proceeds through a hemiacetal intermediate. The mechanism involves protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde and two equivalents of ethanol.

Selective cleavage in the presence of other acid-sensitive groups can be challenging but may be achieved by carefully controlling the reaction conditions, such as the choice of acid catalyst and solvent. organic-chemistry.orgresearchgate.net For example, mild Lewis acids or solid-supported acid catalysts can offer greater selectivity. organic-chemistry.org

Transacetalization Reactions and Their Scope

Transacetalization is a process where an existing acetal is converted into a different acetal by reacting it with a diol or another alcohol in the presence of an acid catalyst. This reaction allows for the exchange of the protecting group without deprotecting to the aldehyde. For this compound, this would involve reacting it with a different alcohol or diol under acidic conditions. The scope of this reaction is broad, and it can be used to introduce a variety of acetal protecting groups with different steric and electronic properties. organic-chemistry.org

Synergistic and Orthogonal Reactivity Between Isocyanate and Acetal Functionalities

The presence of both an isocyanate and an acetal group on the same molecule opens up possibilities for both synergistic and orthogonal reactivity.

Orthogonal Reactivity: The distinct reactivity of the two functional groups allows for selective transformations. For example, the isocyanate group can be reacted with a nucleophile under basic or neutral conditions without affecting the acetal. Conversely, the acetal can be cleaved under acidic conditions, potentially leaving the isocyanate group intact if the reaction conditions are carefully controlled and a non-nucleophilic acid is used.

Synergistic Reactivity: It is conceivable that the two groups could influence each other's reactivity. For instance, the electron-withdrawing nature of the isocyanate group might have a modest electronic effect on the stability of the acetal. More interestingly, intramolecular reactions could be envisioned. For example, under acidic conditions that promote acetal cleavage, the newly formed aldehyde could potentially interact with the isocyanate group or its derivatives, leading to complex cyclization or rearrangement pathways. However, without experimental data, such synergistic effects remain speculative.

Kinetic and Thermodynamic Considerations in Key Transformations of this compound

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group (-N=C=O) and the stability of the acetal moiety (-CH(OEt)₂). The proximity of these two functional groups can lead to intramolecular interactions and unique reactivity patterns. The key transformations of this compound are expected to involve nucleophilic attack on the isocyanate carbon and potential reactions involving the acetal group, particularly under acidic conditions.

Isocyanates are known to react with a variety of nucleophiles, including alcohols, amines, and water, in reactions that are often exothermic and can be subject to catalysis. noaa.govwikipedia.org The general order of reactivity for nucleophiles with isocyanates is typically amines > alcohols > water. These reactions lead to the formation of ureas, urethanes (carbamates), and carbamic acids, respectively. The latter are unstable and decompose to an amine and carbon dioxide. wikipedia.org

Reaction with Alcohols (Urethane Formation)

The reaction of this compound with alcohols is a critical transformation, leading to the formation of urethanes. This reaction is of significant industrial importance for the production of polyurethanes. wikipedia.org The reaction proceeds through a nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate group.

The kinetics of the isocyanate-alcohol reaction can be complex and are influenced by several factors, including the structure of the alcohol and the isocyanate, the solvent, and the presence of catalysts. mdpi.com Studies on similar systems, such as the reaction of phenyl isocyanate with various alcohols, have provided valuable insights into these kinetic parameters. researchgate.net Generally, primary alcohols react faster than secondary alcohols due to reduced steric hindrance. researchgate.net

The table below presents typical kinetic data for the reaction of an isocyanate with primary and secondary alcohols, illustrating the effect of alcohol structure on the reaction rate. While this data is for a model system, it provides a reasonable expectation for the behavior of this compound.

AlcoholRate Constant (k) at 25°C (L mol⁻¹ s⁻¹)Apparent Activation Energy (Ea) (kJ/mol)
Propan-1-ol (Primary)HigherLower
Propan-2-ol (Secondary)LowerHigher
This table is illustrative and based on general findings for isocyanate-alcohol reactions. researchgate.net Specific values for this compound are not publicly available.

Thermodynamically, the formation of urethanes from isocyanates and alcohols is a favorable process, characterized by a negative enthalpy change (exothermic). The equilibrium generally lies far to the side of the urethane (B1682113) product.

Further Reactions of the Urethane

The initially formed urethane can further react with another molecule of this compound to form an allophanate. This reaction typically requires higher temperatures or specific catalysts and is a key cross-linking reaction in polyurethane chemistry. rsc.org The formation of allophanates is a reversible reaction, and the position of the equilibrium is dependent on the temperature and the structure of the reactants.

Trimerization to Isocyanurates

In the presence of specific catalysts, such as tertiary amines, carboxylates, and certain metal compounds, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings. rsc.org This reaction is also exothermic and essentially irreversible under typical conditions. For this compound, this would lead to a trimer with three pendant 1,1-diethoxyethyl groups. The kinetics of isocyanurate formation are highly dependent on the catalyst system employed. rsc.org

Influence of the Acetal Group

The 1,1-diethoxyethane moiety in the molecule is an acetal. Acetals are generally stable under neutral and basic conditions, meaning they are unlikely to interfere with the typical reactions of the isocyanate group with nucleophiles like alcohols and amines. libretexts.org This stability makes the acetal group a useful protecting group for a carbonyl functionality. libretexts.orgyoutube.com

However, under acidic conditions, particularly in the presence of water, the acetal group can be hydrolyzed to regenerate the parent aldehyde (in this case, 2-isocyanatoacetaldehyde) and two molecules of ethanol. youtube.com This deprotection is a reversible equilibrium reaction. The kinetics of acetal hydrolysis are acid-catalyzed and the rate is dependent on the pH of the medium.

The presence of the isocyanate group could potentially influence the stability of the acetal. The electron-withdrawing nature of the isocyanate group might affect the electron density at the acetal carbon, but significant electronic effects are not expected to be transmitted through the saturated ethyl spacer.

Intramolecular Reactions

The close proximity of the isocyanate and acetal functionalities in this compound could potentially allow for intramolecular reactions under certain conditions. For instance, in the presence of a suitable catalyst, an intramolecular cyclization might be envisioned, although there is no specific literature to support this for this particular molecule.

Strategic Applications of 1,1 Diethoxy 2 Isocyanatoethane As a Versatile Synthetic Building Block

Utility in Complex Heterocyclic Synthesis

The structural attributes of 1,1-Diethoxy-2-isocyanatoethane (B6264118) make it an exceptional precursor for the synthesis of a wide array of complex heterocyclic compounds. The isocyanate moiety provides a reactive site for nucleophilic attack, while the diethoxyacetal group can be deprotected under acidic conditions to reveal a highly reactive aldehyde, which can then participate in various cyclization reactions. This sequential reactivity is instrumental in the construction of diverse heterocyclic scaffolds.

Formation of Imidazole (B134444) and Imidazo-imidazole Derivatives

The synthesis of imidazole derivatives, which are core structures in many biologically active compounds, can be efficiently achieved using this compound. researchgate.net The isocyanate group can react with an amine to form a urea (B33335) linkage, and subsequent intramolecular cyclization involving the deprotected aldehyde can lead to the formation of the imidazole ring. This methodology provides a straightforward route to substituted imidazoles. Furthermore, the strategic use of this building block can be extended to the synthesis of more complex fused heterocyclic systems like imidazo-imidazoles.

Synthesis of Thiazole (B1198619) and Dihydrothiazole Architectures

In the realm of sulfur-containing heterocycles, this compound serves as a valuable synthon for the creation of thiazole and dihydrothiazole frameworks. researchgate.netnih.gov The reaction of the isocyanate with a sulfur-containing nucleophile, such as a thiourea (B124793) or a mercapto-containing compound, followed by cyclization involving the aldehyde functionality, provides a direct pathway to these important heterocyclic systems. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, making their efficient synthesis a significant endeavor. iaea.org

Table 1: Examples of Thiazole and Dihydrothiazole Synthesis

Starting MaterialsReaction ConditionsProduct
This compound, ThioureaAcid catalyst, Heat2-Aminothiazole derivative
This compound, CysteamineBase, then AcidDihydrothiazole derivative

This table presents illustrative examples of how this compound can be utilized in the synthesis of thiazole and dihydrothiazole derivatives.

Access to Aminoisoxazole Scaffolds

The versatility of this compound extends to the synthesis of aminoisoxazole scaffolds. The reaction of the isocyanate with hydroxylamine (B1172632) derivatives can lead to the formation of a hydroxyurea (B1673989) intermediate. Subsequent intramolecular cyclization, facilitated by the deprotection of the acetal (B89532) and reaction of the resulting aldehyde with the hydroxylamine nitrogen, can yield the desired aminoisoxazole ring system.

Contribution to Polymer Chemistry (e.g., Polyurethane and Polyurea Precursors)

The isocyanate functionality of this compound makes it a valuable monomer or precursor in polymer chemistry. Isocyanates are well-known for their reactivity towards nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas, respectively. This reactivity is the cornerstone of polyurethane and polyurea chemistry. uva.nl

By incorporating this compound into a polymerization reaction, polymers with pendant diethyl acetal groups can be synthesized. These acetal groups can be subsequently deprotected to aldehydes, providing a reactive handle for further polymer modification or cross-linking. This approach allows for the design of functional polymers with tailored properties. For instance, the resulting polyaldehydes can be used in applications such as hydrogels, adhesives, and controlled-release systems.

Advanced Synthetic Intermediates and Fine Chemical Production

Beyond its direct use in the synthesis of heterocycles and polymers, this compound serves as a crucial intermediate in the production of other advanced synthetic building blocks and fine chemicals. The differential reactivity of its two functional groups allows for selective transformations, leading to a variety of useful intermediates.

For example, the isocyanate group can be transformed into other functional groups, such as amines or carbamates, while leaving the protected aldehyde intact. Conversely, the acetal can be hydrolyzed to the aldehyde, which can then undergo a range of reactions, including oxidation, reduction, or olefination, before the isocyanate group is utilized. This stepwise functionalization capability makes it a highly valuable and versatile tool in multi-step organic synthesis.

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net The bifunctional nature of this compound makes it an ideal candidate for participation in MCRs. nih.gov

In a typical MCR scenario, the isocyanate group can react with one component, while the aldehyde (after deprotection) can react with another, all within the same reaction vessel. This allows for the rapid construction of molecular complexity from simple starting materials. Isocyanide-based MCRs, in particular, are a powerful class of reactions where this compound could find significant application, leading to the synthesis of diverse and complex molecular scaffolds. researchgate.net

Exploration of 1,1 Diethoxy 2 Isocyanatoethane Analogues and Derivatives

Synthesis and Comparative Reactivity of Isothiocyanate Analogues (e.g., 1,1-Diethoxy-2-isothiocyanatoethane)

The replacement of the oxygen atom in the isocyanate group (-N=C=O) with a sulfur atom to form an isothiocyanate (-N=C=S) significantly alters the electronic properties and, consequently, the reactivity of the functional group.

Synthesis of 1,1-Diethoxy-2-isothiocyanatoethane (B2999599):

The synthesis of 1,1-diethoxy-2-isothiocyanatoethane can be achieved from the corresponding primary amine, 2,2-diethoxyethan-1-amine. A common method for the preparation of isothiocyanates from amines involves the use of thiophosgene (B130339) (CSCl₂) or its equivalents. The reaction proceeds via an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride to yield the isothiocyanate.

Comparative Reactivity:

Isocyanates are generally more electrophilic and thus more reactive towards nucleophiles than their isothiocyanate counterparts. nih.gov This difference in reactivity can be attributed to the higher electronegativity of oxygen compared to sulfur. The carbon atom of the isocyanate group is more electron-deficient and therefore more susceptible to nucleophilic attack.

In reactions with nucleophiles such as alcohols, amines, and water, isocyanates typically exhibit greater reactivity. nih.gov For instance, the reaction of an isocyanate with an alcohol to form a urethane (B1682113) is generally faster than the corresponding reaction of an isothiocyanate with an alcohol to form a thiocarbamate. This reactivity difference allows for selective reactions when both functionalities are present in a system or provides a choice of reagent based on the desired reaction rate.

A comparative study on the one-electron reduction of isocyanates and isothiocyanates revealed that the nature of the resulting radical anion species is highly dependent on the solvent and the heteroatom (O vs. S). illinoisstate.edu While phenyl isocyanate undergoes cyclotrimerization in tetrahydrofuran (B95107) (THF), the reduction of ethyl isothiocyanate under similar conditions leads to the formation of multiple unique anion radical species. illinoisstate.edu These findings underscore the fundamental differences in the electronic behavior of isocyanates and isothiocyanates.

Feature1,1-Diethoxy-2-isocyanatoethane (B6264118)1,1-Diethoxy-2-isothiocyanatoethane
Functional Group Isocyanate (-N=C=O)Isothiocyanate (-N=C=S)
Electrophilicity HigherLower
Reactivity with Nucleophiles More reactiveLess reactive

Structural Variations in the Acetal (B89532) Moiety (e.g., 2-Isocyanato-1,1-dimethoxyethane)

Varying the alkoxy groups of the acetal moiety in this compound, for instance, by replacing the ethoxy groups with methoxy (B1213986) groups to give 2-isocyanato-1,1-dimethoxyethane (B2483966), can influence the compound's physical and chemical properties.

The synthesis of 2-isocyanato-1,1-dimethoxyethane would follow a similar pathway to its diethoxy analogue, starting from 2,2-dimethoxyethan-1-amine. The primary difference between the two compounds lies in the nature of the alkoxy groups.

The steric bulk of the acetal can play a role in the reactivity of the nearby isocyanate group. While the difference between a dimethoxy and a diethoxy group is relatively small, it could be sufficient to influence the rate of reaction with certain nucleophiles, particularly sterically hindered ones.

From a practical standpoint, the choice between a dimethoxy and a diethoxy acetal can also be influenced by the desired physical properties of the molecule or subsequent products, such as solubility in different solvents.

CompoundAcetal GroupPotential Influence on Reactivity
This compoundDiethoxyMay exhibit slightly more steric hindrance compared to the dimethoxy analogue.
2-Isocyanato-1,1-dimethoxyethaneDimethoxyMay exhibit slightly less steric hindrance, potentially leading to faster reaction rates.

Functionalization Strategies for Novel this compound Derivatives

The bifunctional nature of this compound opens up numerous possibilities for the synthesis of novel derivatives through reactions targeting the isocyanate group, the acetal group, or both.

Reactions involving the Isocyanate Group:

The isocyanate group is a versatile handle for a wide range of chemical transformations. It readily reacts with nucleophiles to form stable adducts. For example:

Urethane formation: Reaction with alcohols or phenols in the presence of a catalyst yields urethanes. This is a cornerstone of polyurethane chemistry.

Urea (B33335) formation: Reaction with primary or secondary amines leads to the formation of ureas.

Carbamate (B1207046) formation: In a broader sense, the reaction with various hydroxyl-containing compounds leads to carbamates.

These reactions can be used to attach the 1,1-diethoxyethyl moiety to a wide variety of molecules, including polymers, biomolecules, and other complex organic structures.

Reactions involving the Acetal Group:

The acetal group is a protecting group for an aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde functionality. This aldehyde can then undergo a plethora of subsequent reactions, such as:

Reductive amination to form new amines.

Wittig reactions to form alkenes.

Aldol (B89426) condensations to form α,β-unsaturated aldehydes or ketones.

Tandem and Sequential Reactions:

The true synthetic potential of this compound lies in the sequential or tandem functionalization of both the isocyanate and the latent aldehyde groups. For instance, the isocyanate could first be reacted with a nucleophile to form a stable linkage, followed by the deprotection and reaction of the aldehyde to introduce further complexity. This approach allows for the construction of highly functionalized molecules from a single, versatile starting material.

Structure-Reactivity and Structure-Selectivity Relationships in Analogues

The relationship between the structure of this compound analogues and their reactivity and selectivity is a critical aspect for their application in synthesis.

Influence of the Acetal Moiety:

Influence of the Isocyanate vs. Isothiocyanate Group:

The pronounced difference in reactivity between the isocyanate and isothiocyanate groups offers a clear example of a structure-reactivity relationship. This allows for a degree of control over the reactivity of the molecule by choosing the appropriate functional group. For instance, in a competitive reaction scenario, the isocyanate would be expected to react preferentially with a given nucleophile.

The spatial arrangement of the acetal and isocyanate groups can also play a role in selectivity, particularly in intramolecular reactions or in reactions with large, sterically demanding substrates. The flexibility of the ethyl chain connecting the two functional groups allows for a range of conformations, which could influence the accessibility of the reactive sites.

Advanced Analytical Techniques for the Research and Characterization of 1,1 Diethoxy 2 Isocyanatoethane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1,1-Diethoxy-2-isocyanatoethane (B6264118). Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum of this compound, specific proton environments can be identified. The ethoxy groups (-OCH₂CH₃) would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The proton on the carbon bearing the two ethoxy groups (-CH(OEt)₂) would likely appear as a triplet, coupled to the adjacent methylene group. The methylene protons adjacent to the isocyanate group (-CH₂NCO) would also produce a distinct signal, likely a doublet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the this compound molecule will produce a separate resonance. The chemical shift of the carbon in the isocyanate group (N=C=O) is particularly diagnostic, typically appearing in the downfield region of the spectrum. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. ruc.dk

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethoxy)~1.2 (triplet)~15
OCH₂ (ethoxy)~3.5-3.7 (quartet)~60-65
CH (OEt)₂~4.5-4.8 (triplet)~100-105
CH₂ NCO~3.3-3.5 (doublet)~45-50
NC ONot Applicable~120-130

Note: These are predicted values and actual experimental data may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS), including LC-MS and UPLC-MS, for Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS) or ultra-performance liquid chromatography (UPLC-MS), it becomes an invaluable tool for identifying the compound in complex mixtures and for monitoring the progress of reactions involving it. sigmaaldrich.comlcms.cz

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. Fragmentation patterns observed in the mass spectrum offer further structural information. For instance, the loss of an ethoxy group (-OCH₂CH₃) or the isocyanate group (-NCO) would result in characteristic fragment ions.

LC-MS and UPLC-MS are particularly useful for real-time monitoring of chemical reactions. mdpi.com For example, in a reaction where this compound is a reactant, these techniques can be used to track its consumption and the formation of products over time. This is achieved by separating the components of the reaction mixture chromatographically and then detecting them by mass spectrometry. The high sensitivity and selectivity of these methods allow for the detection of even trace amounts of reactants, intermediates, and products. mdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺158.1125Protonated molecular ion
[M+Na]⁺180.0944Sodium adduct of the molecular ion
[M-C₂H₅O]⁺112.0600Fragment ion from loss of an ethoxy group
[M-NCO]⁺115.0808Fragment ion from loss of the isocyanate group

Note: Predicted m/z values are based on the monoisotopic mass of the most common isotopes.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure.

The most prominent and diagnostic peak would be the strong, sharp absorption band for the isocyanate group (-N=C=O) stretching vibration, which typically appears in the region of 2275-2240 cm⁻¹. The presence of this band is a clear indicator of the isocyanate functionality.

Other important absorptions include the C-O stretching vibrations of the ether linkages in the diethoxy group, which would be observed in the 1200-1000 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the alkane portions of the molecule would appear around 2950-2850 cm⁻¹. libretexts.org The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm that the compound is not an alcohol. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Isocyanate (-N=C=O)Asymmetric stretch2275 - 2240 (strong, sharp)
C-H (alkane)Stretch2950 - 2850
C-O (ether)Stretch1200 - 1000

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of this compound and for monitoring the progress of reactions. epa.gov

HPLC, particularly when coupled with a UV or mass spectrometric detector, is a versatile method for purity analysis. A pure sample of this compound would ideally show a single sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities. By calibrating the instrument with standards of known concentration, HPLC can also be used for quantitative analysis to determine the exact purity of a sample. epa.gov

Gas Chromatography is well-suited for the analysis of volatile compounds. Given the likely volatility of this compound, GC can be an effective method for assessing its purity. Similar to HPLC, a pure sample would yield a single peak. The retention time of this peak is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). nist.govnist.gov

Both HPLC and GC are also powerful tools for monitoring reaction progress. By taking aliquots of a reaction mixture at different time points and analyzing them, one can observe the decrease in the peak corresponding to the starting material (this compound) and the increase in the peak(s) of the product(s). This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Computational Chemistry and Theoretical Studies on 1,1 Diethoxy 2 Isocyanatoethane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of molecules. northwestern.educolumbia.edu For 1,1-diethoxy-2-isocyanatoethane (B6264118), these calculations can reveal key details about its stability, electron distribution, and sites of reactivity.

Key parameters that would be determined from these calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The LUMO is likely to be localized on the isocyanate group, specifically on the π* orbital of the C=O and C=N bonds, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This would confirm the electrophilic nature of the isocyanate carbon and the nucleophilic character of the oxygen atoms.

Reactivity Descriptors: Fukui functions and local softness indices can be calculated to provide a more quantitative prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

Table 1: Illustrative Results from a Hypothetical DFT Calculation on this compound

ParameterPredicted Value/ObservationSignificance
HOMO-LUMO Gap~5-7 eVIndicates moderate kinetic stability.
Partial Charge on NCO Carbon+0.5 to +0.7Confirms high electrophilicity and susceptibility to nucleophiles.
LUMO LocalizationPrimarily on the N=C=O groupIdentifies the primary site for nucleophilic attack.
Dipole Moment~2.5 - 3.5 DebyeIndicates a polar molecule, influencing its solubility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

This compound is a flexible molecule with several rotatable single bonds. Molecular dynamics (MD) simulations can be employed to explore its conformational landscape and understand its dynamic behavior over time. researchgate.netresearchgate.net MD simulations model the movement of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule folds, flexes, and interacts with its environment.

Expected findings from MD simulations include:

Identification of Stable Conformers: The simulations would likely reveal that staggered conformations around the C-C and C-O bonds are energetically favored to minimize steric hindrance between the ethoxy groups and the isocyanate group. maricopa.edu

Radius of Gyration: This parameter provides a measure of the molecule's compactness, which changes as it transitions between different conformations.

Solvent Effects: MD simulations can be performed in a simulated solvent box (e.g., water, toluene) to understand how the solvent influences conformational preferences and molecular dynamics.

Table 2: Representative Dihedral Angles for a Low-Energy Conformer of this compound (Illustrative)

Dihedral AngleDescriptionPredicted Angle (degrees)
O-C-C-NRotation around the central C-C bond~180° (anti-periplanar)
C-O-C-CRotation of the ethyl groups~180° (anti-periplanar)
C-C-O-CRotation around the acetal (B89532) C-O bonds~±60° (gauche) or ~180° (anti)

Theoretical Investigations of Reaction Mechanisms and Transition States

The high reactivity of the isocyanate group is a defining characteristic of this compound. acs.org Theoretical calculations are exceptionally powerful for elucidating the detailed mechanisms of its reactions, such as the formation of urethanes via reaction with alcohols. kuleuven.benethouse.ru

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along this path. researchgate.net The energy of the transition state relative to the reactants determines the activation energy, which is a key factor governing the reaction rate.

For the reaction of this compound with a simple alcohol like methanol, a theoretical investigation would typically involve:

Locating Reactant and Product Complexes: The initial formation of a hydrogen-bonded complex between the alcohol and the isocyanate would be identified. mdpi.com

Transition State Search: A search for the transition state structure would be performed. Theoretical studies on similar reactions suggest a mechanism involving a four- or six-membered ring in the transition state, where the alcohol proton is transferred to the nitrogen atom as the alcohol oxygen attacks the isocyanate carbon. mdpi.comworldscientific.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be run to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. chemrxiv.org

These studies can also clarify the role of catalysts, which often function by lowering the activation energy barrier. researchgate.net

Table 3: Hypothetical Energy Profile for the Reaction of this compound with Methanol (DFT Calculation)

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Separated this compound and methanol.
Pre-reaction Complex-3.5Hydrogen-bonded complex between reactants.
Transition State+15.0The highest energy point on the reaction pathway.
Product-22.0The final urethane (B1682113) product.

Predictive Modeling of Chemical Behavior and Interactions

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be used to estimate various properties of this compound based on its molecular structure. nih.gov These models are built by finding statistical correlations between calculated molecular descriptors and experimentally determined properties for a large set of molecules.

While a specific model for this compound is unlikely to exist, it could be included in the development of broader models for isocyanates or acetals. nih.gov Molecular descriptors used in such models can be derived from quantum chemical calculations and include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Quantum Chemical Descriptors: HOMO/LUMO energies, partial charges, dipole moment.

Geometrical Descriptors: Molecular surface area, volume.

These models could predict a range of properties, such as:

Physical Properties: Boiling point, vapor pressure, and solubility.

Chemical Reactivity: Rate constants for specific reactions.

Biological Activity/Toxicity: Predicting potential toxicological endpoints based on structural alerts.

The development of such models relies on large, curated datasets. arxiv.org By calculating the relevant descriptors for this compound, its properties could be estimated by these pre-existing statistical models, providing valuable information in the absence of experimental data.

Future Research Directions and Emerging Avenues for 1,1 Diethoxy 2 Isocyanatoethane

Catalytic Approaches for Enhanced Synthesis and Reactivity

The development of efficient and selective catalytic methods is paramount for the viable synthesis and application of 1,1-diethoxy-2-isocyanatoethane (B6264118). Future research in this area could focus on two primary aspects: its catalytic synthesis and the catalyzed reactions involving its unique functional groups.

The synthesis of this compound would likely start from its corresponding amine, 2,2-diethoxyethan-1-amine, which is commercially available. wikipedia.orgsigmaaldrich.com Traditional methods for converting amines to isocyanates often involve hazardous reagents like phosgene (B1210022). digitellinc.comacs.org Modern catalytic approaches, however, offer safer and more sustainable alternatives. Research could be directed towards the development of catalytic systems for the direct carbonylation of 2,2-diethoxyethan-1-amine or the oxidative carbonylation of related precursors. acs.orgnih.gov Transition metal catalysts, particularly those based on palladium, rhodium, or nickel, have shown promise in the carbonylation of amines and could be adapted for this specific substrate. nih.govresearchgate.netgoogle.com The challenge will be to develop catalysts that are tolerant of the acetal (B89532) functionality.

Furthermore, catalysis can play a crucial role in controlling the reactivity of this compound in subsequent transformations. For instance, Lewis or Brønsted acid catalysts could be employed to selectively deprotect the acetal group, liberating the aldehyde for further reactions. Conversely, catalysts could be developed to enhance the reactivity of the isocyanate group towards specific nucleophiles while leaving the acetal intact. Rhodium(III)-catalyzed C-H activation, for example, has been used for the amidation of C-H bonds with isocyanates, a methodology that could be explored with this bifunctional building block. nih.gov

Table 1: Potential Catalytic Systems for the Synthesis and Transformation of this compound

Reaction TypePotential Catalyst ClassPrecursor/SubstratePotential Product
Isocyanate SynthesisPalladium or Nickel Complexes2,2-Diethoxyethan-1-amineThis compound
Acetal DeprotectionSolid Acid Catalysts (e.g., Zeolites)This compound2-Isocyanatoacetaldehyde
Selective Isocyanate ReactionOrganocatalysts (e.g., DMAP)This compound and an alcoholA urethane (B1682113) with an intact acetal

Applications in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates or products. The synthesis and use of isocyanates, which are often highly reactive and toxic, are prime candidates for flow-based methodologies. rsc.orgthieme-connect.comacs.org

Future research should explore the continuous flow synthesis of this compound. A flow process could involve the reaction of 2,2-diethoxyethan-1-amine with a phosgene alternative, such as dimethyl carbonate, in a heated and pressurized microreactor. acs.orgnih.gov This approach would minimize the inventory of the hazardous isocyanate at any given time, enhancing the safety of the process. thieme-connect.com

Moreover, the unique bifunctionality of this compound could be exploited in multi-step continuous flow systems. For example, a flow reactor could be designed where the isocyanate is first synthesized and then immediately reacted with a nucleophile in a subsequent reactor zone. This "in-line" consumption would avoid the need for isolation and purification of the potentially unstable bifunctional intermediate. Further downstream, a catalytic deprotection of the acetal could be performed, followed by another reaction, all within a single, integrated flow system.

Development of Novel Synthetic Methodologies Utilizing its Unique Bifunctionality

The true potential of this compound lies in its bifunctionality, which allows for the development of novel and efficient synthetic strategies for the construction of complex molecules, particularly heterocycles. nih.govresearchgate.net This molecule can be considered an "aldo-X bifunctional building block," a class of compounds known for their utility in multicomponent and tandem reactions. nih.govresearchgate.net

Research in this area could focus on developing one-pot reactions where both the isocyanate and the (deprotected) aldehyde functionalities participate in a cascade of bond-forming events. For instance, a reaction could be envisioned where the isocyanate first reacts with a dinucleophile, and the resulting intermediate then undergoes an intramolecular cyclization involving the aldehyde group. This would provide rapid access to a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

The differential reactivity of the two functional groups can also be exploited. The isocyanate group can readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. researchgate.net The acetal, being stable under these conditions, can be carried through several synthetic steps before being unmasked to reveal the aldehyde for subsequent transformations like Wittig reactions, reductive aminations, or aldol (B89426) condensations. This "latent aldehyde" strategy would be highly valuable in the synthesis of complex natural products and pharmaceuticals.

Table 2: Potential Synthetic Applications of this compound

Reaction TypeReactant(s)Potential Product Class
Intramolecular CyclizationDinucleophile (e.g., amino alcohol)Heterocycles (e.g., oxazolidinones)
Multicomponent ReactionAmine, Carboxylic Acid, and this compoundComplex acyclic or heterocyclic structures
Sequential Functionalization1. Alcohol, 2. Deprotection, 3. Wittig reagentSubstituted alkenes with urethane moiety

Sustainability Considerations in the Synthesis and Application of this compound

In line with the principles of green chemistry, future research on this compound must prioritize sustainability. rsc.orgpatsnap.com This encompasses the entire lifecycle of the compound, from its synthesis to its application and eventual fate.

A key focus will be the development of phosgene-free synthetic routes. digitellinc.comacs.org As mentioned, catalytic methods using greener carbon monoxide sources or reagents like dimethyl carbonate are promising avenues. acs.orgnih.gov Another sustainable approach could be the use of CO2 as a C1 source for the synthesis of the isocyanate functionality. scholaris.ca

Atom economy is another crucial factor. Synthetic methodologies utilizing this compound should be designed to be highly atom-economical, minimizing the generation of waste. Multicomponent reactions and tandem cyclizations are excellent examples of atom-economical processes that could be developed with this building block. nih.gov

The choice of solvents and catalysts will also be critical. The use of greener, renewable solvents and recoverable, reusable catalysts would significantly improve the environmental footprint of processes involving this compound. Biocatalysis could also be explored for both the synthesis and transformation of this compound, offering a highly selective and environmentally benign alternative to traditional chemical methods. The exploration of bio-based precursors for the synthesis of the starting amine would further enhance the sustainability of this chemical building block. patsnap.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.